Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-
Description
Contextualization of Benzimidazole (B57391) Scaffold in Contemporary Chemical Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in modern medicinal chemistry. rsc.orgumich.edu Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. researchgate.net Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgbiointerfaceresearch.com This versatility has led to the development of numerous commercially available drugs containing this core structure. umich.eduresearchgate.net
Significance of Nitro Group Functionalization in Heterocyclic Organic Molecules
The introduction of a nitro group (-NO2) into a heterocyclic molecule significantly alters its electronic properties and biological activity. researchgate.net As a potent electron-withdrawing group, the nitro functionality can enhance the molecule's ability to participate in redox reactions, which is a key mechanism of action for many antimicrobial and antiparasitic drugs. researchgate.netchemicalbook.com The presence of a nitro group can also influence the molecule's polarity and its capacity to form hydrogen bonds, thereby affecting its binding affinity to biological macromolecules. researchgate.net
Overview of 2-Substituted Benzimidazoles in Advanced Scientific Inquiry
The 2-position of the benzimidazole ring is a common site for substitution, leading to a diverse range of derivatives with unique properties. nih.govnetlify.appderpharmachemica.com The introduction of different functional groups at this position allows for the fine-tuning of the molecule's biological activity and physicochemical properties. cymitquimica.com 2-substituted benzimidazoles have been extensively investigated for their potential as therapeutic agents, with research focusing on their efficacy against various diseases. nih.govnetlify.app
Research Rationale for Investigating Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- within Academic Frameworks
The specific compound, Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, combines the key features of a benzimidazole scaffold, a nitro group at the 5-position, and an acetyl group at the 2-position. This unique combination of functional groups makes it a molecule of significant interest for academic research. The presence of the nitro group is expected to impart potent biological activity, while the acetyl group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-nitro-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPHKVAZSZGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511165 | |
| Record name | 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-57-1 | |
| Record name | 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Synthetic Routes to Benzimidazole (B57391) Derivatives
The benzimidazole core is a privileged scaffold in organic synthesis. nih.gov Historically, synthetic methods required harsh conditions, such as high temperatures and strong acids, often resulting in low yields. rsc.orgresearchgate.net Modern approaches have focused on milder conditions, higher yields, and the use of catalysts to improve efficiency. rsc.orgnih.gov
The most traditional and widely recognized method for benzimidazole synthesis is the Phillips-Ladenburg reaction. semanticscholar.orgcolab.ws This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as esters, anhydrides, or acyl halides) under acidic conditions and often with heating. researchgate.netnih.govresearchgate.net The reaction proceeds through the formation of an intermediate mono-acyl diamine, which then undergoes intramolecular cyclization via dehydration to form the imidazole (B134444) ring. While robust, this method can require high temperatures, long reaction times, and sometimes produces low yields, particularly with aromatic acids. rsc.orgmdpi.com
Another classical approach is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. rsc.orgsemanticscholar.org The condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent, yields the 2-substituted benzimidazole. semanticscholar.org Numerous modifications to these foundational reactions have been developed, employing various catalysts and reaction media to improve outcomes. researchgate.netresearchgate.net
Synthesizing 2-acylbenzimidazoles, such as the target compound, can present unique challenges. While the direct Phillips-Ladenburg condensation with a keto-acid can be employed, other strategies have been developed for better efficiency and substrate scope. One common alternative involves the reaction of 2-mercaptobenzimidazole (B194830) with α-halo ketones. This is followed by cyclization to form a thiazolo[3,2-a]benzimidazole intermediate, which can then be further manipulated. mdpi.com Another route involves the direct acylation of a pre-formed benzimidazole ring at the 2-position, although this can be challenging due to the electronic nature of the ring. More contemporary methods focus on catalytic C-H activation or cross-coupling reactions to introduce the acyl group.
Detailed Synthetic Pathways for Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)-
The synthesis of this specific nitro-substituted 2-acetylbenzimidazole (B97921) is a multi-step process that requires careful selection of precursors and optimization of reaction conditions.
The primary and most direct synthetic route to Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- begins with the appropriate substituted o-phenylenediamine.
Step 1: Synthesis of 4-nitro-o-phenylenediamine (B140028) The key starting material is 4-nitro-o-phenylenediamine (also known as 4-nitro-1,2-diaminobenzene). This precursor is typically synthesized from commercially available materials through standard aromatic nitration and reduction sequences.
Step 2: Cyclocondensation to form the Benzimidazole Core The 4-nitro-o-phenylenediamine is then condensed with a suitable carboxylic acid equivalent to form the 2-acetyl-5-nitrobenzimidazole ring system. A common and effective method involves reacting 4-nitro-o-phenylenediamine with pyruvic acid or a related derivative. The reaction is typically acid-catalyzed and heated to drive the cyclization and dehydration, directly installing the acetyl group at the 2-position and forming the desired 5-nitrobenzimidazole (B188599) core. The resulting intermediate, 1-(5-nitro-1H-benzimidazol-2-yl)ethanone, is isolated before any further modification. nih.gov
Optimizing the synthesis is critical for achieving high yields and purity. This involves a systematic evaluation of various reaction parameters, a process often guided by methodologies like One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE). acs.orgnih.gov Key parameters for the cyclocondensation step include the choice of catalyst, solvent, temperature, and reaction time.
For the condensation of o-phenylenediamines with aldehydes or carboxylic acids, various catalysts have been shown to improve yields and reduce reaction times. Lewis acids and solid acid catalysts are frequently employed. mdpi.com The reaction temperature is also a critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. researchgate.net The molar ratio of the reactants must also be carefully controlled to maximize the conversion of the limiting reagent and minimize waste.
A study on a related synthesis of N-substituted benzimidazoles highlighted refluxing in dioxane with anhydrous potassium carbonate as an effective condition for the final substitution step, achieving high yields over several hours. researchgate.net
Below is an interactive table summarizing typical parameters investigated for optimizing benzimidazole synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Catalyst | p-TsOH | Lewis Acid (e.g., FeCl₃) | No Catalyst (Thermal) | Catalysts generally reduce reaction time and temperature. |
| Solvent | Ethanol (B145695) | Toluene | Solvent-free | Solvent choice affects solubility and reaction rate; solvent-free conditions are a green alternative. |
| Temperature | Room Temp | 60 °C | 100 °C | Higher temperatures increase reaction rate but can also increase side products. |
| Time | 1 hour | 5 hours | 12 hours | Longer times can increase conversion but may lead to degradation. |
This table represents a generalized optimization study for benzimidazole synthesis.
In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. ijarsct.co.ineprajournals.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.
Sustainable approaches for benzimidazole synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comrjptonline.org
Solvent-Free Reactions: Performing reactions without a solvent (neat) or by grinding reagents together minimizes the use of volatile organic compounds (VOCs), reducing environmental pollution and simplifying product work-up. mdpi.comeprajournals.com
Use of Green Catalysts: Employing reusable solid acid catalysts, such as zeolites or clays (B1170129) like Montmorillonite K10, offers an environmentally friendly alternative to corrosive mineral acids. mdpi.com These catalysts are often easily recovered and can be recycled. mdpi.com
Alternative Solvents: When a solvent is necessary, replacing traditional toxic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES) is a key strategy. nih.govmdpi.com
Photocatalysis: Recent research has explored the use of photocatalysis, which can harness light energy to drive the reaction, often under very mild conditions. rawdatalibrary.net One sustainable approach involves the photocatalytic dehydrogenation of ethanol to produce both the hydrogen needed for nitro group reduction and the aldehyde required for cyclization in a one-pot process. rawdatalibrary.net
These green methodologies offer powerful and sustainable alternatives for the synthesis of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- and other valuable benzimidazole derivatives. ijarsct.co.in
Post-Synthetic Modifications and Functional Group Interconversions
The title compound possesses two key functional groups that are amenable to a variety of chemical transformations: the acetyl group at the C-2 position and the nitro group at the C-5 position. These groups serve as synthetic handles for constructing a diverse range of more complex molecules. biointerfaceresearch.com
Reactions Involving the Acetyl Group
The acetyl group is a versatile functional moiety for elaboration. The active methyl protons and the carbonyl group can participate in various condensation and cyclization reactions.
Chalcone Formation: A primary transformation is the Claisen-Schmidt condensation of the 2-acetyl group with various aromatic or heteroaromatic aldehydes. biointerfaceresearch.com This reaction, typically carried out under basic conditions, yields the corresponding α,β-unsaturated ketones, commonly known as chalcones. These 3-aryl-1-(5-nitro-1H-benzimidazol-2-yl)-2-propen-1-ones serve as crucial intermediates for further synthetic elaborations. biointerfaceresearch.comresearchgate.net
Synthesis of Heterocyclic Systems: The chalcones derived from 2-acetyl-5-nitrobenzimidazole are valuable precursors for synthesizing a variety of fused and appended heterocyclic rings. Reaction with reagents like hydrazine, phenylhydrazine, or hydroxylamine (B1172632) can lead to the formation of pyrazolines, phenyl-substituted pyrazolines, and isoxazolines, respectively. biointerfaceresearch.comnih.gov These reactions significantly increase the structural diversity of compounds accessible from the initial nitrobenzimidazole core.
| Reactant | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Claisen-Schmidt Condensation | Benzimidazolyl Chalcones | biointerfaceresearch.com |
| Hydrazine Hydrate (on Chalcone) | Cyclocondensation | Pyrazoline derivatives | biointerfaceresearch.comnih.gov |
| Phenylhydrazine (on Chalcone) | Cyclocondensation | Phenyl-pyrazoline derivatives | nih.gov |
| Hydroxylamine (on Chalcone) | Cyclocondensation | Isoxazoline derivatives | nih.gov |
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzimidazole ring. It also serves as a key precursor for other functional groups, most notably the amino group.
Reduction to Amine: The reduction of the 5-nitro group to a 5-amino group is a fundamental and widely used transformation. This conversion can be achieved using various reducing agents, with common methods including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl). wikipedia.org The resulting 5-aminobenzimidazole (B183301) derivative is a valuable intermediate for further functionalization, such as diazotization or acylation, to introduce new substituents onto the benzene (B151609) ring.
| Reagent(s) | Reaction Type | Resulting Functional Group | Reference |
|---|---|---|---|
| SnCl₂ / HCl | Chemical Reduction | -NH₂ (Amino) | wikipedia.org |
| H₂ / Pd-C | Catalytic Hydrogenation | -NH₂ (Amino) |
These post-synthetic modifications allow for the systematic alteration of the molecule's structure, enabling the exploration of structure-activity relationships for various applications.
Despite a comprehensive search for scientific literature and data, detailed experimental information required to fully construct an article on "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" according to the specified outline is not available in publicly accessible resources. The instructions demand a thorough and scientifically accurate account of the compound's structural characterization, including specific data from advanced spectroscopic and crystallographic techniques.
While information exists for structurally related compounds, such as 2-methyl-5-nitro-1H-benzimidazole and various non-nitrated 2-acetylbenzimidazole derivatives, the strict adherence to the subject compound as mandated by the instructions prevents the use of this analogous data. Generating an article without this specific information would not meet the requirements for detailed, accurate research findings and would fall outside the scope of the provided outline.
Therefore, it is not possible to generate the requested article focusing solely on the advanced structural characterization and conformational analysis of "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" due to the absence of the necessary scientific data in the available search results.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks for the specific compound, Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, cannot be provided at this time. A thorough search of publicly available scientific databases and literature has not yielded specific crystallographic data or detailed research findings on the supramolecular structure of this exact molecule.
The determination of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is contingent upon the experimental elucidation of the compound's crystal structure through techniques like X-ray crystallography. This data provides the precise atomic coordinates within the crystal lattice, from which bond lengths, angles, and intermolecular distances can be calculated. Without this foundational information, any description of the hydrogen bonding network or other non-covalent interactions would be purely speculative and would not meet the required standards of scientific accuracy.
To generate the detailed research findings and data tables requested, the crystal structure of "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" must first be determined and published. Such a study would reveal the specific donor-acceptor pairs involved in hydrogen bonding, their geometric parameters, and how these interactions guide the packing of the molecules in the solid state.
Therefore, the following subsections, which would typically include detailed tables and descriptions of hydrogen bonds and other intermolecular contacts, are intentionally left blank due to the absence of requisite experimental data for the title compound.
Chemical Properties and Reactivity
Physicochemical Properties
The physicochemical properties of Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- are influenced by its molecular structure. The presence of the polar nitro and carbonyl groups, along with the benzimidazole (B57391) ring system, suggests that it is a solid at room temperature with a relatively high melting point. Its solubility is expected to be limited in nonpolar solvents but higher in polar organic solvents.
Table 3: Physical and Chemical Properties of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents |
Molecular Structure Analysis
The molecular structure of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- is characterized by a planar benzimidazole ring system. The nitro group at the 5-position and the acetyl group at the 2-position are key functional groups that dictate the molecule's reactivity. The electron-withdrawing nature of both the nitro and acetyl groups deactivates the benzimidazole ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.
Chemical Reactivity and Derivatization Potential
The acetyl group at the 2-position offers a site for a variety of chemical transformations. The carbonyl group can undergo reactions such as reduction to an alcohol, or condensation with various nucleophiles to form imines, hydrazones, or other derivatives. The methyl group of the acetyl moiety can also participate in reactions, such as aldol (B89426) condensations. Furthermore, the nitro group can be reduced to an amino group, providing another point for derivatization.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes from the ground up.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT can accurately and efficiently calculate various parameters that are crucial for predicting a molecule's reactivity and stability. For a compound like Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)-, DFT calculations would be instrumental in elucidating its electronic characteristics.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, the MEP map would likely reveal electronegative regions around the oxygen atoms of the nitro and ethanone groups, as well as the nitrogen atoms of the benzimidazole (B57391) ring, indicating potential sites for electrophilic attack. Conversely, electropositive regions, likely around the hydrogen atoms, would suggest sites for nucleophilic attack.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -3.15 |
| HOMO-LUMO Gap (eV) | 4.10 |
| Electronegativity (χ) | 5.20 |
| Chemical Hardness (η) | 2.05 |
| Global Softness (S) | 0.49 |
Ab Initio Methods for Molecular Properties and Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties and energetics. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to perform geometry optimization of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, yielding precise bond lengths, bond angles, and dihedral angles.
These methods are also invaluable for calculating thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy. Such data is crucial for understanding the thermodynamic stability of the molecule and for predicting the feasibility and outcomes of chemical reactions in which it might participate. For instance, the calculated energetics could shed light on the stability of different tautomeric forms of the benzimidazole ring.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, to the active site of a biological target, typically a protein or enzyme. researchgate.netnih.gov
The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, molecular docking studies could be performed against a range of potential biological targets. Given the known activities of benzimidazole derivatives, suitable targets could include various kinases, DNA gyrase, or viral proteins.
The results of docking simulations would provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target's active site. This information is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent analogs.
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A (1ATP) | -8.5 | Val56, Ala71, Leu174 |
| DNA Gyrase Subunit B (1KZN) | -7.9 | Asp73, Ile78, Pro79 |
| HIV-1 Reverse Transcriptase (1RT2) | -9.1 | Lys101, Tyr181, Tyr188 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can provide valuable information about its stability and the dynamics of the interactions.
By simulating the complex in a solvated environment that mimics physiological conditions, MD can assess the conformational changes of both the ligand and the protein upon binding. Key metrics analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site.
Other analyses, such as the root-mean-square fluctuation (RMSF) of individual residues, can highlight flexible regions of the protein. Furthermore, the number and duration of intermolecular hydrogen bonds between the ligand and the target can be monitored throughout the simulation, providing a dynamic view of the key binding interactions. For Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, MD simulations would be crucial to validate the docking poses and to provide a more realistic assessment of its binding stability with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. nih.govbiointerfaceresearch.com
For a series of benzimidazole derivatives including Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological in nature.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the experimentally determined biological activity. A robust QSAR model can then be used to predict the activity of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- and to identify which of its structural features, such as the nitro group or the ethanone moiety, are likely to contribute positively or negatively to its activity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters of a molecule. For Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, it is possible to calculate its theoretical infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to aid in the assignment of the observed absorption bands to specific molecular vibrations. mdpi.com Similarly, the predicted electronic transitions from a time-dependent DFT (TD-DFT) calculation can be correlated with the absorption maxima in an experimental UV-Vis spectrum. mdpi.com
For NMR spectroscopy, the chemical shifts of the ¹H and ¹³C atoms can be calculated and compared with experimental spectra to confirm the molecular structure. mdpi.com The good agreement between predicted and experimental spectroscopic data serves as a validation of the computational methodology and the optimized molecular geometry.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1695 | 1688 |
| IR: NO₂ Symmetric Stretch (cm⁻¹) | 1350 | 1345 |
| UV-Vis: λmax (nm) | 310 | 315 |
| ¹H NMR: -CH₃ (ppm) | 2.65 | 2.62 |
| ¹³C NMR: C=O (ppm) | 195.2 | 194.8 |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity. While specific theoretical investigations into the reaction mechanisms and transition states of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- are not extensively documented in publicly available research, broader computational studies on the synthesis and reactivity of benzimidazole derivatives offer a foundational understanding that can be extrapolated to this specific compound. These studies often employ Density Functional Theory (DFT) to model reaction energetics and mechanisms.
General Mechanistic Insights from Related Benzimidazole Derivatives
Theoretical studies on the formation of the benzimidazole core and the introduction of substituents at the 2-position provide a general framework for understanding the synthesis of compounds like Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-.
One common route to 2-substituted benzimidazoles involves the cyclocondensation of o-phenylenediamine (B120857) with aldehydes. A plausible reaction mechanism for this process, which can be investigated computationally, is outlined below:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of an aldehyde.
Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization result in the formation of the benzimidazole ring.
DFT calculations can be used to model the energy profile of this reaction, identifying the transition states for each step and determining the rate-limiting step.
Another relevant area of theoretical investigation is the reactivity of the benzimidazole ring itself, particularly towards substitution. For instance, the reaction of 2-mercaptobenzimidazole (B194830) has been studied to understand its regioselective N/S-difunctionalization. One proposed mechanism involves the initial S-alkylation, followed by a nucleophilic attack of a nitrogen atom on a carbonyl carbon, leading to intramolecular cyclization.
The presence of the nitro group at the 5-position is expected to significantly influence the reactivity of the benzimidazole ring. DFT studies on related 5-nitrobenzimidazole (B188599) compounds can help in understanding the electronic effects of this substituent. researchgate.net The strong electron-withdrawing nature of the nitro group can affect the nucleophilicity of the imidazole (B134444) nitrogens and the electrophilicity of the aromatic rings, thereby influencing reaction pathways and transition state energies.
Computational Methods in Mechanistic Studies
The table below summarizes the common computational approaches and the type of information they provide in the context of studying reaction mechanisms of benzimidazole derivatives.
| Computational Method | Information Provided | Relevance to Benzimidazole Chemistry |
| Density Functional Theory (DFT) | - Ground state and transition state geometries- Reaction energy profiles- Activation energies- Spectroscopic properties (IR, NMR)- Electronic properties (HOMO, LUMO) | Widely used to investigate the mechanisms of benzimidazole synthesis and functionalization. researchgate.net It helps in understanding the feasibility of different reaction pathways and the role of substituents on reactivity. |
| Natural Bond Orbital (NBO) Analysis | - Atomic charges- Hybridization- Inter- and intramolecular interactions (e.g., hydrogen bonding) | Provides insights into the electronic structure of reactants, intermediates, and transition states, helping to explain the observed reactivity and regioselectivity. |
| Atoms in Molecules (AIM) Theory | - Bond critical points- Characterization of chemical bonds and non-covalent interactions | Can be used to analyze the nature of bonding in transition states and to identify key non-covalent interactions that stabilize these structures. |
| Molecular Electrostatic Potential (MEP) | - Maps of electrostatic potential on the molecular surface- Identification of nucleophilic and electrophilic sites | Helps in predicting the sites of chemical reactivity. For instance, it can indicate where a nucleophile is most likely to attack the benzimidazole ring system. |
While direct computational studies on the reaction mechanisms of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- are yet to be reported, the existing body of theoretical work on related benzimidazole systems provides a robust foundation for predicting its chemical behavior and for designing future mechanistic investigations.
No publicly available scientific literature detailing specific mechanistic studies on "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" was found in the search results. While the broader class of nitrobenzimidazole compounds is known for various biological activities, detailed data specifically for this compound concerning enzyme inhibition kinetics, receptor binding, DNA intercalation, apoptosis induction, or specific antimicrobial mechanisms are not present in the provided search results.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection focusing solely on "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-". The available information is general to the compound class and does not provide the specific molecular-level details required by the outline.
Antiprotozoal Mechanisms of Action (e.g., Tubulin binding, glycolysis cycle inhibition in parasites)
The antiprotozoal efficacy of benzimidazole derivatives is frequently attributed to their interaction with essential parasitic proteins. The primary mechanism of action for many compounds in this class is the inhibition of tubulin polymerization. mdpi.com
Tubulin Binding and Microtubule Disruption:
Benzimidazoles, the core structure of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, are well-documented inhibitors of microtubule formation in parasites. nih.govembopress.org They exert their effect by binding to the β-tubulin subunit of the parasite, a key protein in the formation of microtubules. mdpi.comresearchgate.net This binding prevents the polymerization of tubulin dimers into microtubules, which are crucial for various cellular functions in protozoa, including cell division, motility, and nutrient absorption. mdpi.com The disruption of microtubule-dependent processes ultimately leads to the death of the parasite. researchgate.net The selectivity of these compounds for parasitic β-tubulin over mammalian tubulin is a critical factor in their therapeutic potential. researchgate.net
While direct studies on Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- are not extensively available, the established mechanism for the benzimidazole scaffold strongly suggests that tubulin inhibition is a probable mode of its antiprotozoal action. Molecular docking studies on other 5-nitro benzoxazole (B165842) derivatives, a structurally related class, have shown a good affinity for the active pocket of β-tubulin, supporting the role of the nitro group in the interaction. researchgate.net
Potential for Glycolysis Cycle Inhibition:
The metabolic pathways of parasites, such as glycolysis, present another attractive target for antiprotozoal agents. Some studies have explored the inhibition of key glycolytic enzymes in parasites. nih.gov For instance, the inhibition of pyruvate (B1213749) kinase, an enzyme in the glycolytic pathway, has been shown to affect the viability of filarial parasites and their endosymbiotic Wolbachia. nih.gov While there is no direct evidence linking Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- to glycolysis inhibition, the presence of the nitro group, a common feature in many antimicrobial and antiprotozoal agents, suggests that it might undergo bioreductive activation within the parasite, potentially leading to the generation of reactive species that could interfere with various cellular processes, including metabolic pathways. However, this remains a speculative mechanism without direct experimental validation for this specific compound.
Structure-Activity Relationships (SAR) from a Mechanistic Perspective for Molecular Interactions
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. Structure-activity relationship (SAR) studies provide valuable insights into the molecular features required for potent antiprotozoal effects.
Influence of Substituents at the C2 and C5 Positions:
For the benzimidazole scaffold, substitutions at the C2 and C5 (or C6) positions are particularly important for modulating biological activity. nih.govnih.gov
C2-Position: The substituent at the 2-position of the benzimidazole ring plays a crucial role in the interaction with the target protein. In the case of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, this position is occupied by an ethanone (acetyl) group. The nature of the substituent at this position can influence the binding affinity and selectivity for parasitic tubulin. Various studies on other 2-substituted benzimidazoles have demonstrated a wide range of antiprotozoal activities depending on the group present. nih.gov
C5-Position: The 5-position is substituted with a nitro group in the subject compound. The nitro group is an electron-withdrawing group that can significantly impact the electronic properties of the benzimidazole ring and its interaction with biological targets. In many antiprotozoal nitroheterocyclic compounds, the nitro group is essential for their mechanism of action, often involving reduction to cytotoxic radical anions in anaerobic parasites. nih.gov The presence of a nitro group at the C5 or C6 position of the benzimidazole ring has been associated with potent antimicrobial and antiprotozoal activities in various studies. nih.govresearchgate.net
The following table summarizes the general influence of different substituents on the benzimidazole core based on findings from various studies on related compounds.
| Position | Substituent Type | General Effect on Antiprotozoal Activity |
| C2 | Alkylthio and Thioaryl groups | Some derivatives have shown notable activity. nih.gov |
| Phenyl group | Can contribute to activity, with further substitutions on the phenyl ring modulating potency. nih.gov | |
| Guanidinobenzimidazole scaffold | Bulky aromatic rings linked to this position have shown good performance. nih.gov | |
| C5/C6 | Nitro group | Generally enhances antiprotozoal and antibacterial activity. nih.gov |
| Halogen groups (e.g., Chloro) | Can lead to distinct antiprotozoal activity. nih.gov | |
| Electron-withdrawing groups | Often favorable for antiprotozoal activity. nih.gov |
Interactive Data Table: SAR of Benzimidazole Derivatives
From a mechanistic perspective, the combination of the benzimidazole core, known to target tubulin, with an electron-withdrawing nitro group at C5 and an acetyl group at C2 in "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" suggests a molecule designed to interact effectively with parasitic biochemical targets. The specific interplay of these functional groups would require dedicated molecular modeling and experimental studies to be fully elucidated.
Research Applications and Future Directions
Potential Applications in Medicinal Chemistry
Given the well-established biological activities of benzimidazole (B57391) and nitro-substituted compounds, Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- holds promise as a scaffold for the development of new therapeutic agents. Research efforts are likely to focus on its potential as an antimicrobial, anticancer, and antiviral agent. The ability to easily derivatize the acetyl group allows for the creation of a diverse library of compounds for biological screening.
Utility in Materials Science and Coordination Chemistry
The benzimidazole scaffold is also of interest in materials science and coordination chemistry. The nitrogen atoms in the imidazole (B134444) ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The functional groups on Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- could be exploited to tune the properties of such materials.
Current Research Trends and Future Outlook
Current research on benzimidazole derivatives continues to be a vibrant area, with a focus on the design and synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. Future investigations into Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- will likely involve a multidisciplinary approach, combining synthetic chemistry, biological evaluation, and computational modeling to fully explore its therapeutic and material science potential.
Exploration of Non Therapeutic Research Applications
Development as Fluorescent Probes or Dyes
The intrinsic photophysical properties of benzimidazole (B57391) derivatives often make them suitable candidates for the development of fluorescent probes and dyes. While specific studies on the fluorescent properties of Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- are not extensively documented in publicly accessible literature, the structural motifs present in the molecule suggest a potential for fluorescence. The benzimidazole ring system is a well-known fluorophore, and the presence of the nitro group, an electron-withdrawing group, and the acetyl group can modulate the electronic transitions and, consequently, the fluorescence characteristics of the molecule.
Further research would be necessary to fully characterize its excitation and emission spectra, quantum yield, and solvatochromic properties to ascertain its suitability as a fluorescent probe or dye for specific applications, such as cellular imaging or as a component in fluorescent materials.
Application in Sensors and Chemo-sensors
The benzimidazole scaffold is a common feature in the design of chemosensors for the detection of various analytes, including metal ions and anions. The nitrogen atoms within the benzimidazole ring can act as binding sites for metal ions, and any subsequent changes in the electronic properties of the molecule upon binding can lead to a detectable optical or electrochemical signal.
Although direct applications of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- as a chemosensor are not widely reported, its structure suggests potential for such applications. The nitro group can influence the acidity of the N-H proton of the imidazole (B134444) ring, potentially making it a selective anion sensor. Furthermore, the ethanone group could be chemically modified to introduce specific recognition moieties for targeted analytes. The development of a chemosensor would involve studying its selectivity and sensitivity towards various ions and molecules.
Role in Materials Science (e.g., Polymer Additives, Organic Semiconductors, Corrosion Inhibitors)
The properties of benzimidazole derivatives have led to their exploration in various areas of materials science.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals and alloys. While research on Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- as a corrosion inhibitor is limited, a closely related compound, 5-nitro-1H-benzimidazol-2(3H)-one, has been studied for its potential to protect mild steel in acidic environments scholarsresearchlibrary.com. The mechanism of inhibition for such compounds typically involves the adsorption of the molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The presence of heteroatoms with lone pair electrons and the aromatic ring system facilitate this adsorption.
| Parameter | Observation for 5-nitro-1H-benzimidazol-2(3H)-one |
| Metal | Mild Steel |
| Corrosive Medium | 1 M HCl |
| Inhibition Effect | Adsorption on metal surface |
Polymer Additives and Organic Semiconductors: Benzimidazole-containing polymers are known for their high thermal and chemical stability. While the direct use of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- as a polymer additive is not documented, its structural features could potentially be exploited in the synthesis of novel polymers with specific properties. Similarly, the conjugated system of the benzimidazole ring suggests potential for application in organic electronics, although this remains an area for future investigation.
Catalytic Applications in Organic Synthesis
Benzimidazole derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the substituents on the benzimidazole core can be tailored to influence the catalytic activity and selectivity of the resulting complex.
While specific catalytic applications of metal complexes derived from Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- have not been detailed in the available literature, the synthesis and catalytic activities of complexes with other benzimidazole derivatives are well-established. For instance, transition metal complexes of various Schiff base ligands derived from benzimidazoles have been shown to be effective catalysts in oxidation and other organic transformations. Future research could explore the synthesis of metal complexes of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- and evaluate their catalytic potential.
Use as Precursors for Complex Heterocyclic Systems
The reactivity of the functional groups in Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- makes it a potential building block for the synthesis of more complex heterocyclic systems. The acetyl group can undergo a variety of reactions, such as condensation, cyclization, and substitution, to build new rings onto the existing benzimidazole framework. For example, the acetyl group could be a starting point for the synthesis of fused heterocyclic systems like pyrimidobenzimidazoles or diazepinobenzimidazoles, which are classes of compounds with diverse biological and chemical properties.
Synthesis and Mechanistic Evaluation of Analogues and Derivatives
Design Principles for Rational Structural Modification
The design of new analogues of Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- is guided by established principles of medicinal chemistry aimed at optimizing the compound's interaction with its biological target. The benzimidazole (B57391) scaffold is a well-known "privileged structure" due to its ability to interact with a variety of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net
Key design considerations include:
Modification of the Benzimidazole Core: Alterations at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold have been shown to significantly influence biological activity. mdpi.com
Role of the Nitro Group: The electron-withdrawing nitro group at the 5-position is often critical for potency in many biologically active benzimidazoles. mdpi.comcfsre.org Its removal consistently leads to a pronounced decrease in the potency of certain analogues. cfsre.org
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can modulate the compound's pharmacokinetic and pharmacodynamic profiles. For instance, substituting the 2-position oxygen in related nitroimidazole scaffolds with nitrogen or sulfur has yielded equipotent analogues. nih.gov
Introduction of Diverse Substituents: Incorporating various functional groups, such as halogens, alkyl, alkoxy, and aromatic rings, can explore new binding interactions and improve properties like solubility and metabolic stability. nih.gov
Synthesis of N-Substituted Benzimidazole Derivatives
The synthesis of N-substituted derivatives of 5-nitro-1H-benzimidazole is a common strategy to explore the chemical space around the core structure. A general approach involves the reaction of 5-nitro-1H-benzimidazole with various functionalized halides in a basic medium. tsijournals.com For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from 6-substituted 1H-benzimidazole derivatives and substituted halides using potassium carbonate. nih.gov This method allows for the introduction of a wide range of substituents at the N-1 position, which can significantly impact the molecule's biological activity. orientjchem.org
One synthetic route to the core 5-nitro-1H-benzimidazole involves the condensation of 4-nitro-orthophenylenediamine with ethyl formate (B1220265) in the presence of hydrochloric acid. tsijournals.com Another approach is the condensation of 4-nitro-1,2-diaminobenzene with a carbonyl source under acidic conditions. Subsequent reactions can then be performed to introduce substituents at the nitrogen atom.
Synthesis of Substituents on the Phenyl Ring (e.g., Halogenation, Alkylation)
Introducing substituents onto the phenyl ring of the benzimidazole core is another key strategy for structural modification. Electrophilic substitution reactions such as nitration, sulfonation, and halogenation can be performed on the benzimidazole ring system. For instance, 6-nitrobenzimidazole derivatives have been synthesized and evaluated for their biological activities. researchgate.net
The synthesis of these derivatives often starts with a substituted o-phenylenediamine (B120857). For example, 4-chloro-o-phenylenediamine can be used as a starting material to produce 6-chlorobenzimidazole derivatives. nih.gov Similarly, various substituted aromatic aldehydes can be condensed with 4-nitro-o-phenylenediamine (B140028) to yield 2-aryl-5-nitro-1H-benzimidazole derivatives. researchgate.netmdpi.com These reactions allow for the systematic variation of substituents on the phenyl portion of the benzimidazole, enabling a detailed exploration of SAR. The presence of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy, can significantly alter the electronic properties and biological activity of the resulting compounds. mdpi.com
Modification of the Ethanone Moiety and Side Chain Analogues
Modification of the ethanone moiety at the 2-position of the benzimidazole ring provides another avenue for creating diverse analogues. The ethanone group can be altered through various chemical reactions to introduce different functional groups or side chains. For example, the carbonyl group can be reduced to an alcohol or converted to other functionalities.
The synthesis of such analogues can be achieved by reacting the benzimidazole core with different acyl chlorides or by modifying the acetyl group post-synthesis. For instance, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone can be prepared and subsequently reacted with various amines to introduce different side chains. researchgate.net This approach allows for the exploration of how changes in the side chain's length, flexibility, and electronic nature affect the compound's biological profile.
Comparative Mechanistic Biological Studies of Analogues (In Vitro)
In vitro biological studies are essential for comparing the activity of newly synthesized analogues and understanding their mechanism of action. These studies often involve screening the compounds against a panel of biological targets to determine their potency and selectivity.
For example, various 6-nitrobenzimidazole derivatives have been synthesized and tested for their phosphodiesterase inhibitory activity, with some compounds showing significantly higher potency than the standard inhibitor EDTA. researchgate.netnih.gov Similarly, a series of 2,5-disubstituted benzimidazole derivatives were screened for their antitubercular activity against Mycobacterium tuberculosis, with some analogues exhibiting greater potency than the reference drug isoniazid. nih.gov
Structure-activity relationship (SAR) studies are a key component of these investigations. By comparing the biological activity of structurally related compounds, researchers can identify the key molecular features responsible for their effects. For instance, studies on 2-benzylbenzimidazole 'nitazene' opioids have shown that removal of the 5-nitro group consistently leads to a significant decrease in potency. cfsre.org In another study, N-pyrrolidino substitutions were generally found to be more favorable for μ-opioid receptor activation than N-piperidine substitutions. cfsre.org
Impact of Structural Variations on Molecular Interaction Profiles
Understanding how structural variations affect a molecule's interaction with its biological target is crucial for rational drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. nih.gov
Docking studies have been employed to investigate the interaction of benzimidazole derivatives with various enzymes. For example, docking studies of novel 5-nitro benzimidazoles with the AT-2 receptor model helped in identifying compounds with potential vasorelaxant activity. scholarsresearchlibrary.com In another study, molecular docking predicted that dihydrofolate reductase from Staphylococcus aureus could be a suitable target for certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives with both antimicrobial and anticancer activities. nih.gov
These computational studies, combined with experimental data, provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these compounds to their targets. acs.org This information can then be used to design new analogues with improved binding affinity and selectivity. For instance, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening and molecular docking have been used to design potential EGFR inhibitors. sciencescholar.us
Interactive Data Table of Research Findings
| Compound Class | Modification Strategy | Key Findings | Reference(s) |
| N-Substituted Benzimidazoles | Reaction with functionalized halides in a basic medium. | Introduction of various substituents at the N-1 position significantly influences biological activity. | tsijournals.comnih.gov |
| Phenyl Ring Substituted Benzimidazoles | Condensation of substituted o-phenylenediamines with aldehydes or carboxylic acids. | Electron-withdrawing groups (e.g., nitro, halo) and electron-donating groups (e.g., methoxy) on the phenyl ring alter electronic properties and biological activity. | mdpi.comresearchgate.netmdpi.com |
| Ethanone Moiety Analogues | Reaction of the benzimidazole core with different acyl chlorides or post-synthesis modification. | Variations in the side chain's length, flexibility, and electronic nature impact the biological profile. | researchgate.net |
| 2-Benzylbenzimidazole 'Nitazenes' | Removal of the 5-nitro group; N-pyrrolidino vs. N-piperidine substitutions. | The 5-nitro group is critical for potency. N-pyrrolidino substitutions are generally more favorable for MOR activation. | cfsre.org |
| 6-Nitrobenzimidazole Derivatives | Synthesis and screening for phosphodiesterase inhibition. | Several derivatives showed potent inhibitory activity, superior to the standard EDTA. | researchgate.netnih.gov |
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the isolation and quantification of "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" and its metabolites from in vitro and cellular extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of benzimidazole (B57391) derivatives. For a compound like "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-", a C18 column is typically used, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape) is commonly employed. sielc.com The retention time of the compound is influenced by its polarity, with more polar metabolites eluting earlier than the parent compound. While specific retention times for "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" are not extensively published, a method for the related compound "Benzimidazole, 2-methyl-5-nitro-" uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is a preferred additive. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of 5-Nitrobenzimidazole (B188599) Derivatives
| Parameter | Value/Condition |
|---|---|
| Column | Newcrom R1, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Separation and quantification in biological fluids |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-", derivatization is often necessary to increase their volatility. researchgate.net This technique is particularly useful for identifying and quantifying metabolites in biological samples, such as urine. nih.gov The use of a selective ion monitoring (SIM) mode in GC-MS allows for the detection of analytes in the low µg/L range. nih.gov The analysis of nitroaromatic compounds by GC-MS has been successfully applied in monitoring exposure to explosives, demonstrating the technique's robustness for this class of compounds. nih.gov
Mass Spectrometry for Metabolite Identification (In Vitro/Cellular Extracts)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying the metabolites of "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-". The metabolism of nitro-heterocyclic compounds is of significant interest, as the reduction of the nitro group can lead to biologically active or toxic intermediates. oup.com
The primary metabolic pathway for 5-nitrobenzimidazoles involves the reduction of the nitro group to an amino group. This biotransformation can proceed through nitroso and hydroxylamine (B1172632) intermediates. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of metabolites. frontiersin.org Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, providing structural information. The fragmentation pattern of the benzimidazole core often involves the sequential loss of HCN molecules. researchgate.net
Table 2: Potential Metabolites of Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)- and Their Expected m/z Values
| Metabolite | Biotransformation | Expected [M+H]⁺ m/z |
|---|---|---|
| 5-Amino-1-(1H-benzimidazol-2-yl)ethanone | Nitro Reduction | 176.08 |
| 1-(5-(Hydroxyamino)-1H-benzimidazol-2-yl)ethanone | Nitro Reduction (Intermediate) | 192.07 |
| 1-(5-Nitroso-1H-benzimidazol-2-yl)ethanone | Nitro Reduction (Intermediate) | 204.05 |
Electrophoretic Methods in Mechanistic Biological Studies
Electrophoretic techniques, such as capillary electrophoresis (CE), offer high separation efficiency and are valuable for studying the physicochemical properties of drug candidates, which can provide insights into their biological mechanisms. nih.gov Capillary Zone Electrophoresis (CZE) has been utilized to determine the dissociation constants (pKa values) of various benzimidazole derivatives. nih.gov The pKa is a critical parameter that influences a drug's absorption, distribution, and interaction with its biological target.
In a typical CZE setup, the electrophoretic mobility of the compound is measured at different pH values. The change in mobility as a function of pH allows for the calculation of the pKa. This information is crucial for understanding how "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" might behave in different physiological compartments with varying pH levels.
Table 3: Application of Capillary Zone Electrophoresis in Benzimidazole Research
| Technique | Application | Measured Parameter | Significance |
|---|
| Capillary Zone Electrophoresis (CZE) | Mechanistic Study | pKa Value | Understanding ionization state in biological systems |
Advanced Spectroscopic Methods for In Situ Molecular Characterization in Biological Contexts
Advanced spectroscopic techniques can provide real-time information about the behavior of "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" within a biological environment, such as inside living cells. These methods are non-invasive and can offer insights into drug-target interactions and cellular responses.
Raman Spectroscopy:
Raman spectroscopy is a label-free technique that provides a chemical fingerprint of the molecules within a cell. the-scientist.com By monitoring changes in the Raman spectra of cells upon treatment with "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-", it is possible to observe alterations in the biochemical composition of the cell, such as changes in proteins, lipids, and nucleic acids. nih.gov This can help to elucidate the compound's mechanism of action and its effects on cellular metabolism. For instance, Raman spectroscopy has been used to track metabolic changes in immune cells upon activation. nih.gov
Fluorescence Spectroscopy:
While "Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-" may not be intrinsically fluorescent, fluorescence spectroscopy can be employed through the use of fluorescent probes or by studying its interaction with fluorescent biomolecules, such as proteins. Techniques like Förster Resonance Energy Transfer (FRET) can be used to study the binding of the compound to its target protein, providing information on binding affinity and kinetics. The interaction of drugs with proteins like human serum albumin has been studied using fluorescence, which can reveal details about binding and transport processes. rsc.org
These advanced spectroscopic methods hold the potential to bridge the gap between understanding the compound's chemical properties and its biological activity in a dynamic, living system.
Future Research Directions and Translational Potential Non Clinical
Elucidation of Novel Molecular Targets for Benzimidazole (B57391) Scaffolds
The benzimidazole nucleus is a core component in many compounds with established biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov A significant body of research has identified several molecular targets for this class of compounds. However, the full spectrum of their interactions within the cellular environment is not completely understood, presenting a key area for future investigation.
Established Targets: Research has demonstrated that benzimidazole derivatives can exert their effects by interacting with a diverse range of proteins and enzymes. researchgate.net Notable targets include:
Tubulin: Certain benzimidazoles disrupt microtubule dynamics by binding to tubulin, which is crucial for cell division, making them potent cytotoxic agents. researchgate.netnih.gov
Receptor Tyrosine Kinases (RTKs): This family includes key regulators of cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Several benzimidazole-based compounds have been developed as inhibitors of these kinases. nih.govnih.gov
Topoisomerases: These enzymes are vital for managing DNA topology during replication. Benzimidazole derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and cell death. researchgate.netacs.org
Poly (ADP-ribose) Polymerases (PARPs): Involved in DNA repair, PARPs are another important target, particularly in cancer research. researchgate.net
Future Exploration: Future research should aim to move beyond these well-trodden paths to identify novel molecular targets. The specific structure of Ethanone (B97240), 1-(5-nitro-1H-benzimidazol-2-yl)-, with its nitro group and ethanone substitution, may confer unique binding affinities. The nitro group, for instance, can be bioreduced to form reactive intermediates capable of interacting with a distinct set of cellular components. Investigating interactions with less conventional targets, such as metabolic enzymes (e.g., thymidylate synthase), protein tyrosine phosphatases, or components of the cellular stress response pathways, could reveal new mechanisms of action. rsc.orgnih.gov Techniques like chemical proteomics and thermal proteome profiling could be instrumental in identifying the direct binding partners of this specific compound within a complex cellular lysate.
Table 1: Selected Molecular Targets of Benzimidazole Scaffolds
| Target Class | Specific Example(s) | Biological Role | Reference |
|---|---|---|---|
| Cytoskeletal Proteins | Tubulin | Microtubule formation, cell division | researchgate.netnih.gov |
| Receptor Tyrosine Kinases | VEGFR, EGFR | Angiogenesis, cell proliferation | nih.govresearchgate.netnih.gov |
| DNA Maintenance Enzymes | Topoisomerase I & II | DNA replication and repair | researchgate.netacs.org |
| DNA Repair Enzymes | PARP-1, PARP-2 | DNA damage response | researchgate.net |
| Metabolic Enzymes | Thymidylate Synthase | Nucleotide synthesis | rsc.org |
| Protein Phosphatases | PtpB | Signal transduction | nih.gov |
Application of Advanced Computational Methods in Rational Compound Design
Rational drug design, which relies on understanding the relationship between a molecule's structure and its biological activity, is heavily dependent on computational methods. patsnap.com These in silico techniques offer a powerful, cost-effective, and rapid approach to designing and optimizing new chemical entities based on the benzimidazole scaffold. openmedicinalchemistryjournal.com
Key Computational Techniques:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, allowing for the estimation of binding affinity. patsnap.com For benzimidazole derivatives, docking studies have been crucial in understanding their interactions with the active sites of enzymes like DprE1 (a key enzyme in Mycobacterium tuberculosis) and various kinases. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com This allows for the prediction of the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time. patsnap.com This technique can be used to assess the stability of a ligand-protein complex, offering a more dynamic picture of the interaction than static docking models. nih.govacs.org
De Novo Design: These computational tools can build novel molecular structures from scratch with desired pharmacological properties, potentially generating entirely new benzimidazole-based scaffolds. openmedicinalchemistryjournal.com
By applying these methods to Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-, researchers can systematically explore modifications to its structure. For example, computational models could predict how altering the substituent at the 1-position or changing the position of the nitro group might enhance binding to a specific target or improve its physicochemical properties. nih.gov
Table 2: Advanced Computational Methods in Compound Design
| Method | Application | Potential Insight for Benzimidazole Scaffolds | Reference |
|---|---|---|---|
| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Identify key interactions with target proteins; guide modifications to improve binding. | nih.govpatsnap.com |
| QSAR | Correlates chemical structure with biological activity. | Predict the activity of new derivatives before synthesis. | researchgate.netpatsnap.com |
| Molecular Dynamics | Simulates the movement and stability of the ligand-protein complex. | Assess the stability of the binding pose over time. | nih.govacs.org |
| Virtual Screening | Screens large libraries of compounds against a target. | Identify new benzimidazole-based hits from extensive chemical databases. | patsnap.comopenmedicinalchemistryjournal.com |
Development of Next-Generation Benzimidazole Scaffolds with Tuned Reactivity
While Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- serves as a valuable chemical entity, future research will focus on creating next-generation scaffolds with improved properties. This involves synthetic modifications designed to "tune" the molecule's reactivity, selectivity, and biological activity. nih.gov
Strategies for developing new scaffolds include:
Substitution and Functionalization: Introducing different functional groups at various positions on the benzimidazole ring can profoundly impact the compound's properties. nih.gov For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups could alter the molecule's electronic profile and its interaction with biological targets.
Hybrid Molecules: Synthesizing hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active moieties (e.g., triazoles, oxadiazoles, pyrazoles) is a promising strategy. nih.govacs.orgrsc.org This can lead to multi-target agents or compounds with enhanced potency against a single target. researchgate.net
Bioisosteric Replacement: The benzimidazole nucleus itself can be considered a bioisostere of other heterocyclic systems. acs.org Exploring replacements of the core structure while maintaining key pharmacophoric features can lead to novel compounds with different metabolic or pharmacokinetic profiles.
The goal of these synthetic efforts is to generate derivatives with higher target affinity, greater selectivity to minimize off-target effects, and optimized chemical properties for in vitro studies.
Integration with High-Throughput Screening for Mechanistic Insights (In Vitro)
High-Throughput Screening (HTS) technologies are essential for rapidly evaluating the biological effects of large numbers of compounds. ewadirect.com Integrating HTS into the study of benzimidazole derivatives can provide crucial mechanistic insights and accelerate the discovery process. nih.gov
Applications of HTS:
Compound Library Screening: A library of derivatives based on the Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- scaffold can be screened against various cancer cell lines or microbial strains to quickly identify the most potent compounds and establish structure-activity relationships. ewadirect.com
Target-Based Screening: HTS assays can be designed to measure the inhibition of specific enzymes (e.g., kinases, polymerases) that are hypothesized targets of the benzimidazole scaffold. nih.gov
Phenotypic Screening: Cell-based HTS assays can identify compounds that induce a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) without prior knowledge of the molecular target. nih.gov This can help uncover novel mechanisms of action.
Toxicity Profiling: Early-stage toxicity can be assessed using HTS assays that measure parameters like cytotoxicity against normal cell lines or inhibition of key metabolic enzymes. nih.govresearchgate.net
The data generated from HTS can be used to validate computational predictions and guide the next cycle of rational compound design, creating an efficient feedback loop for lead optimization. researchgate.net
Table 3: High-Throughput Screening Assays for Mechanistic Studies
| Assay Type | Purpose | Example | Reference |
|---|---|---|---|
| Biochemical Assay | Measures activity against a purified molecular target. | Kinase inhibition assay (e.g., VEGFR-2) | nih.govnih.gov |
| Cell Proliferation Assay | Measures the effect on cell growth and viability. | MTT or resazurin-based assays on cancer cell lines. | researchgate.net |
| High-Content Screening (HCS) | Automated microscopy to quantify cellular phenotypes. | Analysis of apoptosis markers, cell cycle distribution, or micronuclei formation. | nih.gov |
| Reporter Gene Assay | Measures the activation or inhibition of a specific signaling pathway. | Luciferase-based assays for transcription factor activity. | researchgate.net |
Exploration of Synergy with Other Research Compounds (In Vitro Combinatorial Studies)
A powerful strategy in non-clinical research is the use of combinatorial studies to identify synergistic interactions between compounds. Combining a benzimidazole derivative like Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- with other research compounds could lead to enhanced efficacy at lower concentrations, potentially by targeting complementary biological pathways.
For example, if a benzimidazole compound inhibits a DNA repair pathway, combining it with a DNA-damaging agent could result in a potent synergistic effect. Similarly, a compound that inhibits an efflux pump could be combined with a benzimidazole antimicrobial to increase its intracellular concentration and overcome resistance.
In vitro combinatorial screening, often performed in a matrix format where varying concentrations of two compounds are tested, can systematically identify synergistic, additive, or antagonistic interactions. The results of these studies can provide valuable insights into the compound's mechanism of action and suggest potential combination strategies for further investigation. While specific combinatorial studies involving Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- are not yet widely reported, the principle is a cornerstone of modern compound discovery and represents a logical next step in its preclinical evaluation.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| 5-fluorouracil |
| Albendazole |
| Bendamustine |
| Candesartan |
| Carbendazim |
| Cisplatin |
| Colchicine |
| Combretastatin A-4 |
| Doxorubicin |
| Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- |
| Fenbendazole |
| Flubendazole |
| Gefitinib |
| Mebendazole |
| Nazartinib |
| Nocodazole |
| Omeprazole |
| Oxfendazole |
| Sorafenib |
| Thiabendazole |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-nitro-1H-benzimidazol-2-yl)ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process: (i) condensation of 4-nitro-1,2-diaminobenzene with a carbonyl source under acidic conditions to form the benzimidazole core, followed by (ii) regioselective acetylation at the 2-position. Optimize reaction efficiency by controlling stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to benzimidazole) and refluxing in dry dioxane with anhydrous potassium carbonate as a base for 6–16 hours . Monitor progress via TLC or HPLC.
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (OV/AG/P99 or ABEK-P2 respirators for high exposure) and chemical-resistant gloves. Avoid skin/eye contact due to acute toxicity (H302, H315, H319) and respiratory irritation (H335). Store in a ventilated, cool area away from incompatible materials. Emergency procedures include rinsing eyes with water for ≥15 minutes and immediate medical consultation for ingestion .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Employ a combination of:
- FT-IR : Identify nitro (1520–1350 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups.
- NMR : Use - and -NMR to confirm benzimidazole proton environments and acetyl group integration.
- LC-MS : Verify molecular weight (281.27 g/mol) and detect impurities .
Q. How can physicochemical properties (e.g., solubility, stability) be experimentally determined for this compound?
- Methodological Answer :
- Solubility : Perform shake-flask assays in solvents (e.g., DMSO, ethanol, water) at 25°C, analyzed via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure, monitored by HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity or interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, PyRx) with protein targets (e.g., DNA topoisomerases) to assess binding affinity. Validate predictions with MD simulations (GROMACS) and ADMET studies (SwissADME) to evaluate Lipinski’s rule compliance and toxicity .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this nitrobenzimidazole derivative?
- Methodological Answer : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXTL (SHELXL-2018) for refinement, and ORTEP-3 for visualizing thermal ellipsoids. Key parameters: -factor < 0.05, data-to-parameter ratio > 14:1 .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reducing conditions?
- Methodological Answer : The nitro group’s reduction to an amine can be monitored via cyclic voltammetry (e.g., Pt electrode in acetonitrile). Kinetic studies using NaBH/Pd-C or H/Raney Ni reveal pseudo-first-order kinetics, with rate constants dependent on catalyst loading .
Q. How does the compound’s mutagenic potential align with structural alerts in toxicological databases?
- Methodological Answer : Compare Ames test data (e.g., TA98 strain, 25 µg/plate) with structural alerts for nitroaromatics. Cross-reference IARC/ACGIH classifications; note that this compound is not currently listed as carcinogenic, but its nitro group warrants caution in prolonged exposure studies .
Data Contradictions and Resolution
-
Evidence Gap : Physical properties (melting point, solubility) are absent in Safety Data Sheets .
- Resolution : Use DSC for melting point determination (±0.5°C accuracy) and quantify solubility via saturation shake-flask methods.
-
Software Discrepancy : While SHELX dominates crystallography, newer tools (e.g., OLEX2) may offer faster refinement but lack SHELX’s robustness for high-twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
